4-[6-(4-methoxyphenoxy)hexyl]morpholine
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Overview
Description
4-[6-(4-methoxyphenoxy)hexyl]morpholine is an organic compound that features a morpholine ring substituted with a hexyl chain, which is further substituted with a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methoxyphenoxy)hexyl]morpholine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with 1,6-dibromohexane to form 6-(4-methoxyphenoxy)hexyl bromide. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-methoxyphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.
Substitution: The bromide in the intermediate can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxyphenoxy derivatives.
Reduction: Phenoxy derivatives without the methoxy group.
Substitution: Various substituted phenoxyhexylmorpholine derivatives.
Scientific Research Applications
4-[6-(4-methoxyphenoxy)hexyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of 4-[6-(4-methoxyphenoxy)hexyl]morpholine depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. The methoxyphenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the morpholine ring can participate in nucleophilic or electrophilic reactions, depending on the environment.
Comparison with Similar Compounds
Similar Compounds
4-[6-(4-hydroxyphenoxy)hexyl]morpholine: Similar structure but with a hydroxy group instead of a methoxy group.
4-[6-(4-chlorophenoxy)hexyl]morpholine: Similar structure but with a chloro group instead of a methoxy group.
4-[6-(4-nitrophenoxy)hexyl]morpholine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-[6-(4-methoxyphenoxy)hexyl]morpholine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The methoxy group can enhance the compound’s solubility in organic solvents and may affect its binding affinity to biological targets.
Properties
IUPAC Name |
4-[6-(4-methoxyphenoxy)hexyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-6-8-17(9-7-16)21-13-5-3-2-4-10-18-11-14-20-15-12-18/h6-9H,2-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOQUSNWZYMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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